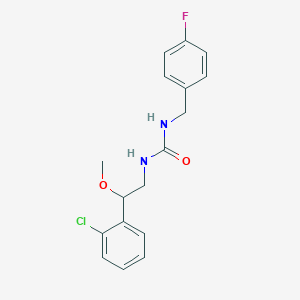

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea

Description

Properties

IUPAC Name |

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O2/c1-23-16(14-4-2-3-5-15(14)18)11-21-17(22)20-10-12-6-8-13(19)9-7-12/h2-9,16H,10-11H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPKHDVGKUZOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea typically involves the reaction of 2-chlorophenylmethanol with methoxyethylamine to form an intermediate, which is then reacted with 4-fluorobenzyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms in the chlorophenyl and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and biological relevance:

Substituent Effects on Physicochemical Properties

- Lipophilicity : Chlorine and fluorine atoms increase logP values. The target compound’s logP is likely intermediate (~3.5), compared to the highly lipophilic trichlorinated derivative (, logP ~4.2) and the polar FTBU-1 (logP ~2.8) .

- Solubility : Methoxy and fluorobenzyl groups in the target compound may improve aqueous solubility relative to fully chlorinated analogs (e.g., and ) due to reduced hydrophobicity .

Docking and Computational Insights

- Steric vs. Electronic Effects : The dichlorinated analog () likely prioritizes steric complementarity, whereas the target compound’s fluorine and methoxy groups balance electronic and hydrophobic interactions .

Research Findings and Contradictions

- Metabolic Stability: Fluorine in the 4-fluorobenzyl group (target compound) may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ), though conflicting studies suggest methoxy groups can introduce new metabolic pathways .

- Activity vs. Toxicity : Highly chlorinated compounds () show potent bioactivity but higher cytotoxicity risks. The target compound’s mixed halogenation may offer a safer profile .

Biological Activity

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Urea derivatives are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈ClF N₂O₂

- Molecular Weight : 344.80 g/mol

- CAS Number : 1219913-96-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The urea moiety can facilitate hydrogen bonding with biological macromolecules, enhancing its binding affinity and specificity. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation and inflammation.

Antitumor Activity

Research has indicated that this compound demonstrates significant antitumor properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines. The following table summarizes its activity against selected cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.7 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12.3 | Inhibition of estrogen receptor signaling |

| HeLa (Cervical Cancer) | 10.5 | Disruption of cell cycle progression |

The compound's ability to induce apoptosis and inhibit cell cycle progression suggests its potential as an anticancer agent.

Antibacterial Activity

In addition to its antitumor effects, the compound has been evaluated for antibacterial properties. The results from a series of tests against common bacterial strains are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that while the compound exhibits moderate antibacterial activity, further optimization may be required to enhance its efficacy against resistant strains.

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various urea derivatives, including the target compound. The study found that modifications on the phenyl rings significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that can guide future synthesis efforts .

Another investigation highlighted the role of urea derivatives in modulating inflammatory pathways. The target compound was shown to reduce pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.